molecular formula C17H17NO2 B1356080 N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine CAS No. 69891-38-9

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine

Cat. No.: B1356080
CAS No.: 69891-38-9
M. Wt: 267.32 g/mol
InChI Key: SLIQYZYALKWWAT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine can be synthesized through a reaction involving cinnamoyl chloride and 2,3-xylylhydroxylamine. The reaction typically occurs in the presence of a base such as pyridine or triethylamine, which acts as a catalyst . The reaction mixture is usually stirred at room temperature for several hours until the desired product is formed.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the compound is generally produced in small quantities for research purposes. The synthesis process involves standard organic synthesis techniques, including solvent extraction and purification steps to ensure high purity .

Chemical Reactions Analysis

Types of Reactions

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include oximes, nitroso compounds, amines, and substituted hydroxylamines .

Mechanism of Action

The mechanism of action of N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine involves its interaction with specific molecular targets, such as metal ions and enzymes. The compound forms complexes with metal ions, which can then be detected and quantified using various analytical techniques . In biological systems, it may inhibit or activate certain enzymes, thereby affecting biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-Cinnamoyl-N-(2,4-xylyl)hydroxylamine
  • N-Cinnamoyl-N-(3,4-xylyl)hydroxylamine
  • N-Cinnamoyl-N-(2,5-xylyl)hydroxylamine

Uniqueness

N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine is unique due to its specific substitution pattern on the xylyl group, which influences its reactivity and interaction with other molecules. This unique structure allows it to form specific complexes with metal ions and participate in selective biochemical reactions .

Properties

IUPAC Name

N-(2,3-dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17NO2/c1-13-7-6-10-16(14(13)2)18(20)17(19)12-11-15-8-4-3-5-9-15/h3-12,20H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SLIQYZYALKWWAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)N(C(=O)C=CC2=CC=CC=C2)O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50694231
Record name N-(2,3-Dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

69891-38-9
Record name N-(2,3-Dimethylphenyl)-N-hydroxy-3-phenylprop-2-enamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50694231
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does N-Cinnamoyl-N-(2,3-xylyl)hydroxylamine interact with vanadium, and what are the downstream analytical applications?

A1: this compound acts as a chelating agent, selectively binding to vanadium ions, specifically V(V) [, ]. This interaction forms a colored complex that can be extracted into organic solvents like toluene or benzene [, ]. The extracted complex exhibits specific absorbance characteristics, allowing for spectrophotometric determination of vanadium concentration. This principle enables the development of sensitive analytical methods for quantifying trace amounts of vanadium in various samples, including natural water sources [].

Q2: Can you describe an analytical technique employing this compound for vanadium determination?

A2: One example is the Sequential Injection - Wetting Film Extraction technique []. This method utilizes the selective chelation of V(V) by this compound, followed by extraction into a thin benzene film formed on the inner wall of a Teflon tubing. This film is then eluted with a small volume of benzene, and the absorbance of the eluted solution is measured spectrophotometrically. This technique allows for rapid and sensitive determination of V(V) and, after oxidation of V(IV) to V(V), total vanadium content [].

Q3: What are the advantages of using this compound in vanadium analysis compared to other methods?

A3: this compound offers several advantages for vanadium analysis:

  • High Selectivity: It exhibits high selectivity towards vanadium ions, minimizing interference from other metal ions often present in complex samples like natural water [].
  • Sensitivity: The formation of a strongly absorbing complex with vanadium enables detection at very low concentrations, reaching the nanogram level [].

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